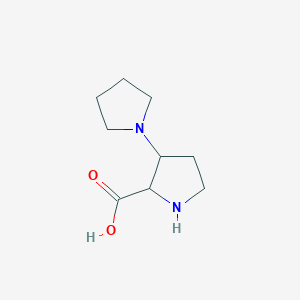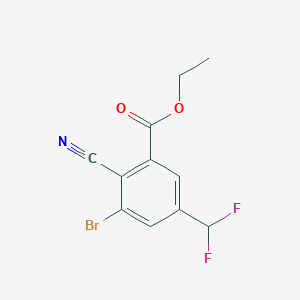
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate
Descripción general
Descripción
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate is an organic compound with the molecular formula C11H6BrF2NO2. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and difluoromethyl groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method starts with the bromination of ethyl benzoate to introduce the bromine atom at the desired position. This is followed by a cyanation reaction to add the cyano group. The difluoromethyl group can be introduced through a difluoromethylation reaction using appropriate reagents such as difluoromethyl bromide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes, often using continuous flow reactors to ensure consistent quality and yield. The difluoromethylation step might employ specialized catalysts to enhance the efficiency and selectivity of the reaction.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of ethyl 3-amino-2-cyano-5-(difluoromethyl)benzoate.
Reduction: Formation of ethyl 3-bromo-2-aminomethyl-5-(difluoromethyl)benzoate.
Oxidation: Formation of ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mecanismo De Acción
The mechanism by which Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity through covalent modification or non-covalent binding. The presence of the cyano and difluoromethyl groups can influence its reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the design of bioactive molecules.
Comparación Con Compuestos Similares
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate can be compared with other benzoate derivatives:
Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and biological activity.
Ethyl 3-bromo-2-cyano-5-(chloromethyl)benzoate: Contains a chloromethyl group instead of difluoromethyl, leading to different chemical properties and applications.
Ethyl 3-bromo-2-cyano-5-(methyl)benzoate: Lacks the fluorine atoms, resulting in distinct physical and chemical characteristics.
Propiedades
IUPAC Name |
ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)7-3-6(10(13)14)4-9(12)8(7)5-15/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKWVMKJUQUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


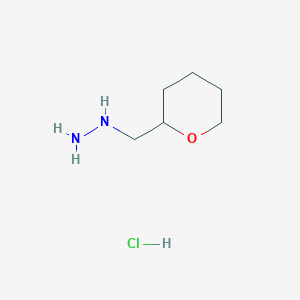
![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B1413449.png)
![methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1413450.png)
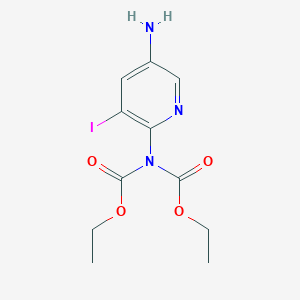
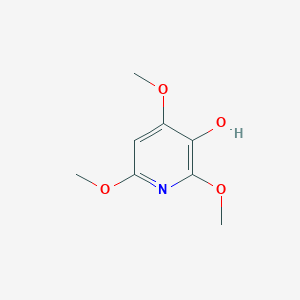
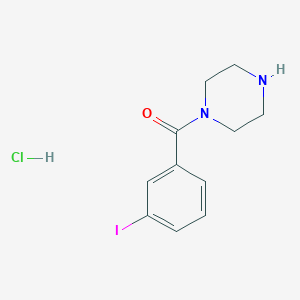
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1413457.png)
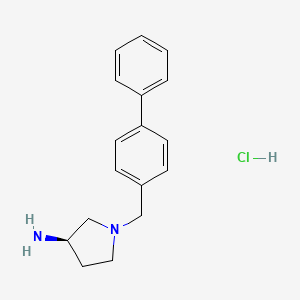
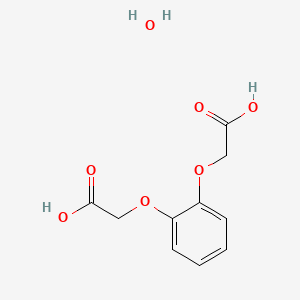
![2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B1413460.png)
![2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B1413462.png)
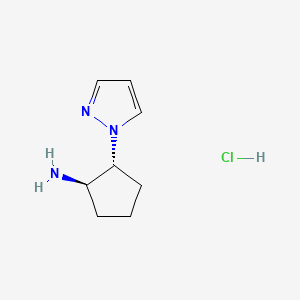
![Methyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B1413464.png)
